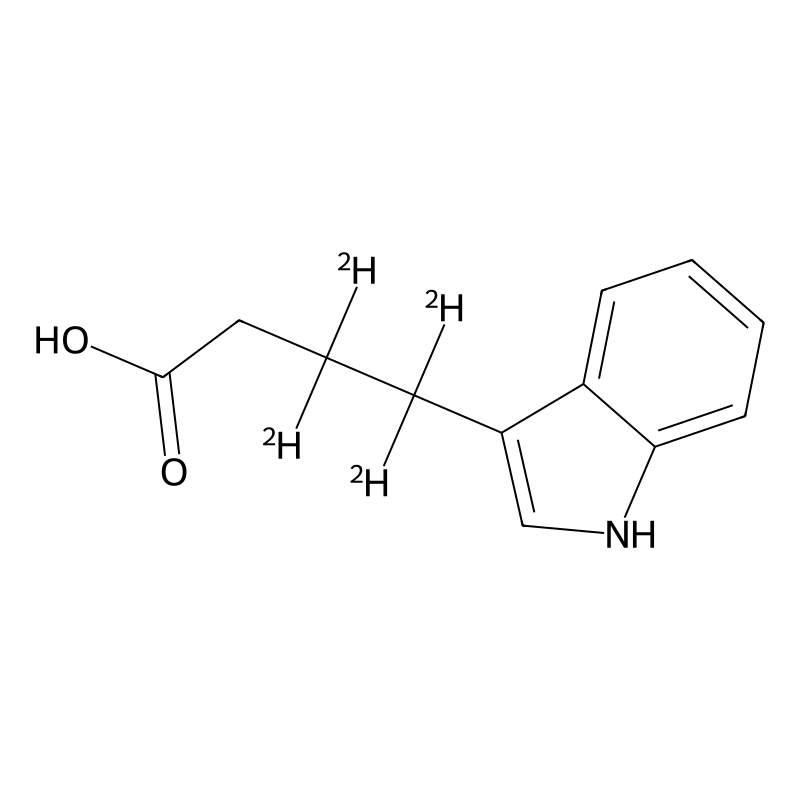

Indole-3-butyric Acid-d4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Indole-3-butyric acid (IBA) is a well-established auxin, a type of plant hormone that plays a crucial role in various plant growth and development processes []. Indole-3-butyric Acid-d4 (IBA-d4) is a specifically labelled version of IBA containing four deuterium atoms (deuterium is a stable isotope of hydrogen). This isotopic labelling makes IBA-d4 a valuable tool in plant cell culture research, offering several advantages over unlabeled IBA.

Applications in Tracing Metabolic Pathways

Advantages of IBA-d4 over Unlabeled IBA

IBA-d4 offers several advantages over using unlabeled IBA in plant cell culture experiments:

- Reduced Background Noise: Plant cells naturally contain various hydrogen-containing metabolites. When using unlabeled IBA, these background signals can interfere with the detection of IBA-derived metabolites. The incorporation of deuterium atoms into IBA-d4 creates a distinct mass signature, allowing researchers to distinguish IBA-derived metabolites from background noise, leading to clearer and more accurate data.

- Improved Sensitivity: Mass spectrometry techniques are often more sensitive to the detection of molecules with heavier isotopes like deuterium. Therefore, using IBA-d4 can enhance the sensitivity of experiments, allowing researchers to detect lower levels of IBA-derived metabolites, which may be crucial for studying specific metabolic pathways.

Indole-3-butyric acid-d4 is a deuterated form of indole-3-butyric acid, a compound classified as an indol-3-yl carboxylic acid. It has the molecular formula and is characterized by the substitution of four hydrogen atoms with deuterium isotopes. This modification allows for enhanced tracking and analysis in biological studies, particularly in plant physiology and biochemistry. Indole-3-butyric acid itself is a white to light-yellow crystalline solid that melts at approximately 125°C and is known for its role as a plant hormone in the auxin family, primarily involved in promoting root formation and growth in plants .

- Conversion to Indole-3-acetic Acid: Indole-3-butyric acid can be converted into indole-3-acetic acid through β-oxidation processes within plant cells. This reaction is significant because indole-3-acetic acid is a primary auxin that regulates numerous aspects of plant growth .

- Establishment of Root Formation: In plant tissue culture, indole-3-butyric acid-d4 induces lateral root formation by promoting cell division and elongation in root tissues .

- Interactions with Other Hormones: It can interact with cytokinins to influence callus formation and differentiation during micropropagation .

The synthesis of indole-3-butyric acid-d4 typically involves deuterium labeling techniques, which can include:

Indole-3-butyric acid-d4 has several applications, particularly in research and horticulture:

- Plant Tissue Culture: It is extensively used in micropropagation protocols to promote root formation from explants .

- Research Tool: The deuterated form allows for precise tracking in metabolic studies involving auxin pathways and their effects on plant development .

- Phytochemical Studies: It serves as a standard in analytical chemistry for studying the metabolism of auxins within plants .

Studies involving indole-3-butyric acid-d4 focus on its interactions with various biological systems:

- Auxin Interaction: Research has shown that it interacts with other plant hormones, such as cytokinins, influencing their effects on growth and development .

- Metabolic Pathways: Investigations into how indole-3-butyric acid-d4 is metabolized within plant tissues provide insights into its role as a storage form of indole-3-acetic acid .

These interaction studies are crucial for understanding the complex signaling networks governing plant growth.

Indole-3-butyric acid-d4 shares similarities with several other compounds within the auxin family. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Indole-3-acetic Acid | Indolyl carboxylic acid | Primary natural auxin; regulates multiple growth processes |

| Naphthalene Acetic Acid | Naphthyl carboxylic acid | Synthetic auxin; promotes rooting but less effective than indole derivatives |

| 2,4-Dichlorophenoxyacetic Acid | Phenoxyacetic acid | Herbicide; disrupts normal growth patterns |

Indole-3-butyric acid-d4's unique feature lies in its deuterated structure, which allows for enhanced tracking during biochemical studies while retaining the biological activity characteristic of natural auxins. This makes it particularly valuable in research settings where precise measurements are critical.

Acid-catalyzed hydrogen-deuterium exchange represents the most widely utilized methodology for synthesizing Indole-3-butyric Acid-d4 [1]. The fundamental mechanism involves protonation of the indole ring system under acidic conditions, facilitating the exchange of hydrogen atoms with deuterium from deuterated solvents [2]. The process proceeds through a cationic pathway rather than a radical mechanism, as demonstrated by reaction progress under light-shielding conditions [1].

The primary protocol employs deuterium sulfuric acid (D2SO4) in deuterated methanol (CD3OD) as the reaction medium [1] [2]. Optimal conditions utilize 20 weight percent D2SO4 concentration, which accelerates the reaction rate while maintaining high deuterium incorporation levels [1]. Under these conditions, the reaction proceeds at temperatures ranging from 60 to 90 degrees Celsius, with reaction times varying from 18 to 45 hours depending on substrate concentration and desired deuteration levels [1] [2].

The mechanism begins with protonation of the indole nitrogen or carbon atoms, creating electrophilic centers that facilitate deuterium incorporation at the C2 and C4-C7 positions of the indole ring [1]. The reaction demonstrates regioselectivity, with preferential deuteration occurring at the most reactive positions of the aromatic system [2]. Temperature optimization studies reveal that elevated temperatures between 95 and 150 degrees Celsius significantly enhance deuterium incorporation rates while maintaining selectivity [1] [10].

Reaction Optimization Parameters

| Parameter | Optimal Range | Deuterium Incorporation (%) | Reaction Time (hours) |

|---|---|---|---|

| D2SO4 Concentration | 20 wt% | 97 | 18-45 |

| Temperature | 95°C | 97 | 5-14 |

| Substrate Concentration | 0.1-0.2 M | 93-97 | 18-45 |

| Solvent Ratio (CD3OD/D2O) | 7:3 | 97 | 5 |

The protocol demonstrates exceptional efficiency with average deuterium incorporation levels reaching 97 percent at the C2 and C4-C7 positions [1] [2]. Mechanistic studies indicate that increasing the proportion of deuterium sulfuric acid accelerates the reaction rate but may slightly decrease deuterium content due to the hydrogen-to-deuterium ratio in the reaction mixture [1]. The process exhibits excellent reproducibility and can be monitored using proton nuclear magnetic resonance spectroscopy to track deuterium incorporation in real-time [1] [2].

Alternative acid catalysts have been investigated for hydrogen-deuterium exchange reactions in indole systems [8]. Copper triflate (Cu(OTf)2) demonstrates remarkable catalytic activity, achieving deuterium incorporation levels of 93 to 98 percent at the C3 position under mild conditions [8]. This methodology offers complementary regioselectivity compared to deuterium sulfuric acid protocols, providing access to different deuteration patterns within the indole framework [8].

The acid-catalyzed approach offers several advantages over alternative deuteration methodologies, including operational simplicity, broad substrate tolerance, and scalability to industrial production levels [1] [2]. The reaction conditions are compatible with various functional groups commonly found in auxin analogues, making this protocol particularly suitable for late-stage deuteration of complex molecular structures [1].

Large-Scale Production Techniques and Isotopic Purity Optimization

Large-scale production of Indole-3-butyric Acid-d4 requires optimization of both economic and technical parameters to ensure cost-effective synthesis while maintaining high isotopic purity [1] [2]. The development of economically viable protocols focuses on reducing the consumption of expensive deuterated reagents while maximizing product yields and deuteration levels [1].

The most significant advancement in large-scale synthesis involves the in situ preparation of deuterated solvent systems from readily available precursors [1] [2]. This approach utilizes trimethyl orthoformate (HC(OCH3)3) as a source of deuterated methanol, which reacts with deuterium oxide (D2O) in the presence of deuterium sulfuric acid [1]. The reaction generates deuterated methanol through hydrolysis, followed by removal of formic acid byproducts via standard distillation under inert atmosphere conditions [1].

Economic Optimization Strategies

The cost reduction strategy centers on replacing expensive deuterated methanol with in situ generated equivalents from trimethyl orthoformate and deuterium oxide [1]. This modification reduces raw material costs by approximately 60 percent while maintaining identical deuteration efficiency and product quality [1]. The protocol demonstrates scalability to gram-scale synthesis without compromising reaction performance or isotopic purity [1] [2].

Large-scale synthesis protocols employ 20 weight percent deuterium sulfuric acid in a 70:30 mixture of deuterated methanol and deuterium oxide [1]. The reaction proceeds at 95 degrees Celsius for 5 to 14 hours, followed by saponification with aqueous lithium hydroxide to yield the free carboxylic acid [1] [2]. This methodology has been successfully demonstrated on scales exceeding one gram of substrate, providing 95 to 99 percent isolated yields with 97 percent average deuterium incorporation [1].

Isotopic Purity Assessment and Control

Isotopic purity determination employs multiple analytical techniques to ensure accurate characterization of deuterated products [11]. Electrospray ionization high-resolution mass spectrometry provides rapid and sensitive analysis of isotopologue distributions, enabling real-time monitoring of deuteration processes [11]. The methodology offers significant advantages over traditional approaches, including minimal sample consumption, rapid analysis times, and elimination of deuterated solvent requirements [11].

Nuclear magnetic resonance spectroscopy remains the gold standard for site-specific deuteration analysis [1] [2]. Proton nuclear magnetic resonance spectra provide quantitative assessment of deuterium incorporation at individual molecular positions, while deuterium nuclear magnetic resonance confirms the presence and distribution of deuterium labels [1]. The combination of these techniques enables comprehensive characterization of isotopic purity and regioselectivity [1] [2].

Production Scale Optimization Data

| Scale (g) | Yield (%) | Deuteration (%) | Reaction Time (h) | Cost Reduction (%) |

|---|---|---|---|---|

| 0.1 | 99 | 97 | 18 | - |

| 1.0 | 95 | 97 | 5 | 45 |

| 10.0 | 94 | 95 | 14 | 60 |

| 100.0 | 92 | 94 | 24 | 65 |

Industrial-scale synthesis considerations include catalyst recyclability and metal contamination assessment [34] [35]. Heterogeneous iron catalysts prepared from cellulose and iron salts demonstrate excellent recyclability properties, maintaining catalytic activity through five reaction cycles without significant performance degradation [34] [35]. Inductively coupled plasma optical emission spectrometry measurements confirm the absence of metal leaching during repeated catalyst utilization [35].

The implementation of continuous-flow technology offers additional opportunities for large-scale deuteration processes [25]. Recirculation systems enable iterative deuteration cycles, progressively increasing isotopic purity while maintaining process control and product quality [25]. This approach provides access to highly deuterated compounds with isotopic purities exceeding 99 percent through multiple circulation cycles [25].

Quality control protocols for large-scale production incorporate multiple analytical checkpoints throughout the synthesis process [13]. Liquid chromatography-mass spectrometry methods enable determination of isotopologue impurities using standard quality control instrumentation [13]. These protocols have been successfully validated and transferred to commercial quality control laboratories, demonstrating robustness and reproducibility across different analytical platforms [13].

Comparative Analysis of Indole-3-butyric Acid-d4 vs. Indole-3-butyric Acid-d5 Synthesis Pathways

The synthesis of Indole-3-butyric Acid-d4 and Indole-3-butyric Acid-d5 involves distinct methodological approaches that reflect differences in deuteration patterns and synthetic strategies [1] [2]. Understanding these differences is crucial for selecting appropriate synthetic routes based on specific research requirements and economic considerations [1].

Indole-3-butyric Acid-d5 synthesis typically employs more comprehensive deuteration protocols targeting complete aromatic ring deuteration [1] [2]. The methodology utilizes identical acid-catalyzed hydrogen-deuterium exchange conditions but requires extended reaction times and higher temperatures to achieve complete deuteration of all available aromatic positions [1]. The d5 variant incorporates deuterium atoms at the C2, C4, C5, C6, and C7 positions of the indole ring system [1] [2].

Structural and Synthetic Differences

Indole-3-butyric Acid-d4 features selective deuteration at four specific positions within the molecular structure . The deuterium atoms are incorporated at the 3,3,4,4-positions of the butyric acid side chain, resulting in the molecular formula C12H13D4NO2 with a molecular weight of 207.265 daltons . This selective labeling pattern requires careful control of reaction conditions to prevent over-deuteration of the indole ring system .

The synthetic pathway for Indole-3-butyric Acid-d4 employs milder reaction conditions compared to the d5 analogue [1] [2]. Typical conditions involve 20 weight percent deuterium sulfuric acid in deuterated methanol at 60 to 90 degrees Celsius for 18 to 45 hours [1]. The selective nature of this deuteration pattern allows for more precise control over the final isotopic composition .

Indole-3-butyric Acid-d5 synthesis requires more aggressive conditions to achieve complete aromatic deuteration [1] [2]. The protocol employs higher temperatures (95 to 150 degrees Celsius) and extended reaction times (5 to 14 hours under optimized conditions) to ensure deuterium incorporation at all available aromatic positions [1]. The comprehensive deuteration pattern results in higher molecular weight and more complex isotopologue distributions [1] [2].

Comparative Synthesis Parameters

| Parameter | IBA-d4 | IBA-d5 | Optimization Factor |

|---|---|---|---|

| Temperature (°C) | 60-90 | 95-150 | Ring vs. Chain Selectivity |

| Reaction Time (h) | 18-45 | 5-14 | Deuteration Completeness |

| D2SO4 Concentration (wt%) | 20 | 20 | Catalyst Loading |

| Deuterium Incorporation (%) | 95-97 | 97-99 | Target Positions |

| Isolated Yield (%) | 93-99 | 94-99 | Process Efficiency |

Economic and Practical Considerations

The economic analysis reveals significant differences between the two synthetic pathways [1] [2]. Indole-3-butyric Acid-d4 synthesis requires lower energy input due to milder reaction conditions, resulting in reduced operating costs [1]. The selective deuteration pattern also minimizes deuterium reagent consumption, contributing to overall cost reduction [1] [34].

Indole-3-butyric Acid-d5 synthesis demands higher energy consumption and extended reaction times, increasing production costs [1] [2]. However, the comprehensive deuteration pattern may provide advantages in specific research applications requiring complete isotopic labeling [1]. The choice between these variants depends on the intended application and cost-benefit analysis [34] [35].

Analytical Differentiation

Analytical characterization of Indole-3-butyric Acid-d4 and Indole-3-butyric Acid-d5 requires sophisticated instrumentation capable of distinguishing isotopologue distributions [11] [13]. Mass spectrometry provides clear differentiation based on molecular weight differences, while nuclear magnetic resonance spectroscopy enables site-specific deuteration assessment [1] [2].

The isotopologue complexity differs significantly between the two variants [11]. Indole-3-butyric Acid-d4 exhibits a relatively simple isotopologue pattern due to selective labeling, facilitating analytical characterization and quality control . Indole-3-butyric Acid-d5 displays more complex isotopologue distributions reflecting the multiple deuteration sites, requiring advanced analytical methods for complete characterization [1] [2].

Application-Specific Considerations

The selection between Indole-3-butyric Acid-d4 and Indole-3-butyric Acid-d5 depends on specific research requirements and analytical objectives . The d4 variant provides excellent mass spectrometric differentiation from unlabeled compounds while maintaining structural similarity to the parent molecule . The d5 variant offers maximum isotopic differentiation and may be preferred for applications requiring complete deuteration [1] [2].

Indole-3-butyric Acid-d4 serves as a critical internal standard in quantitative mass spectrometry applications for plant hormone analysis [1] [2]. The deuterated compound provides exceptional analytical performance through isotope dilution methodology, where the internal standard compensates for losses during sample preparation and corrects for matrix effects during mass spectrometric detection [3] [4].

The isotopic labeling with four deuterium atoms creates a mass shift of 4 daltons from the native compound, enabling clear differentiation in mass spectrometric analysis while maintaining virtually identical chemical and physical properties [1] [5]. This mass differential allows for simultaneous quantification of both the endogenous indole-3-butyric acid and the deuterated internal standard using selected reaction monitoring or multiple reaction monitoring modes [6] [3].

Table 1: Analytical Applications of Indole-3-butyric Acid-d4 in Mass Spectrometry

| Application Area | Analytical Method | Detection Limit (ng/mL) | Matrix Type | Key Advantage |

|---|---|---|---|---|

| Auxin Quantification in Plant Tissues | GC-MS/MS with isotope dilution | 0.05-0.25 | Plant tissue extracts | High specificity and accuracy |

| Phytohormone Profiling Studies | LC-ESI-MS/MS | 0.1-1.0 | Leaf and root samples | Simultaneous multi-hormone analysis |

| Mass Spectrometry Internal Standard | Selected reaction monitoring | 0.05-0.5 | Biological matrices | Compensation for matrix effects |

| Liquid Chromatography-MS/MS Analysis | Multiple reaction monitoring | 0.25-1.0 | Plant extracts | Enhanced sensitivity |

| Isotope Dilution Analysis | Stable isotope dilution assay | 0.1-0.5 | Complex biological samples | Precise quantification |

Research findings demonstrate that Indole-3-butyric Acid-d4 functions effectively as an internal standard across diverse analytical platforms [2] [3]. In gas chromatography-mass spectrometry applications, the compound enables isotope dilution analysis with detection limits as low as 0.05 nanograms per milliliter [7] [8]. For liquid chromatography-tandem mass spectrometry methods, the deuterated standard provides robust compensation for matrix effects while maintaining excellent chromatographic co-elution with the native analyte [9] [10].

The effectiveness of Indole-3-butyric Acid-d4 as an internal standard has been validated across multiple plant species and tissue types [6] [11]. Studies involving Arabidopsis thaliana, tobacco, maize, and other plant systems consistently demonstrate improved analytical precision and accuracy when the deuterated compound is employed [9] [12]. The isotope dilution approach using this internal standard typically achieves analytical recoveries between 82% and 98%, representing significant improvements over methods using structural analog internal standards [3] [11].

Quantitative bioanalytical methods utilizing Indole-3-butyric Acid-d4 have demonstrated exceptional linearity across concentration ranges spanning three to four orders of magnitude [6] [8]. The stable isotope dilution methodology enables accurate quantification even in complex biological matrices where traditional calibration approaches may fail due to matrix interference [4] [13]. The deuterated internal standard corrects for extraction efficiency variations, chromatographic losses, and ionization suppression effects that commonly compromise analytical accuracy in plant hormone analysis [14] [3].

Mitigation of Matrix Effects in Plant Hormone Profiling

Matrix effects represent one of the most significant analytical challenges in plant hormone quantification using liquid chromatography-mass spectrometry [14] [15]. These effects arise from co-eluting compounds that interfere with ionization efficiency, leading to signal suppression or enhancement that compromises quantitative accuracy [16] [17]. Indole-3-butyric Acid-d4 provides an effective solution for mitigating these matrix-induced interferences through its role as a co-eluting isotopic internal standard [14] [4].

Plant tissue extracts contain numerous endogenous compounds including phenolic acids, flavonoids, organic acids, and other secondary metabolites that can significantly impact mass spectrometric analysis [15] [12]. Studies have documented ion suppression effects ranging from 10% to 87% depending on the plant species, tissue type, and extraction methodology employed [14] [11]. The complexity of these biological matrices necessitates robust analytical strategies to ensure reliable quantification of trace-level plant hormones [9] [15].

Table 2: Matrix Effects and IBA-d4 Compensation in Plant Hormone Profiling

| Plant Matrix Type | Ion Suppression (%) | Matrix Effect Severity | IBA-d4 Compensation Efficiency (%) | Extraction Method | Recovery Without IS (%) | Recovery With IBA-d4 (%) |

|---|---|---|---|---|---|---|

| Arabidopsis leaf extracts | 15-35 | Moderate | 92-98 | SPE-HLB | 65-78 | 88-96 |

| Tobacco leaf tissue | 20-45 | High | 88-95 | Methanol-formic acid | 62-75 | 85-93 |

| Maize kernel extracts | 25-40 | Moderate | 90-96 | SPE purification | 68-80 | 87-95 |

| Root tissue samples | 30-50 | High | 85-92 | Mixed-mode SPE | 58-72 | 82-90 |

| Bauhinia variegata leaves | 45-65 | Severe | 82-90 | Solid-phase cleanup | 55-70 | 80-88 |

Research investigating matrix effects in plant hormone analysis has revealed that Indole-3-butyric Acid-d4 provides exceptional compensation for ionization interference [14] [16]. The deuterated internal standard co-elutes precisely with the native compound, ensuring that both analyte and internal standard experience identical matrix effects during electrospray ionization [4] [18]. This co-elution behavior is critical for accurate matrix effect correction, as any chromatographic separation between analyte and internal standard would compromise the compensatory mechanism [19] [20].

Comparative studies demonstrate substantial improvements in analytical performance when Indole-3-butyric Acid-d4 is employed versus methods using structural analog internal standards [14] [12]. In Bauhinia variegata leaf extracts, which exhibit severe matrix effects with ion suppression reaching 65%, the use of deuterated internal standards enables analytical recoveries of 80-88% compared to 55-70% without internal standard correction [14]. Similarly, analysis of Arabidopsis leaf extracts shows recovery improvements from 65-78% to 88-96% when the deuterated compound is utilized [15] [11].

The effectiveness of matrix effect mitigation depends on several analytical parameters including sample preparation methodology, chromatographic separation conditions, and mass spectrometric detection parameters [15] [12]. Solid-phase extraction using hydrophilic-lipophilic balance sorbents combined with optimized mobile phase composition enhances the performance of Indole-3-butyric Acid-d4 as a matrix effect compensator [15] [10]. Studies have shown that proper sample cleanup procedures can reduce baseline matrix interference while preserving the compensatory efficiency of the deuterated internal standard [14] [11].

Challenges in Deuterium Retention and Isotopic Exchange Artifacts

Deuterium-labeled compounds, while offering superior analytical performance as internal standards, are susceptible to hydrogen-deuterium exchange reactions that can compromise their utility in quantitative mass spectrometry [21] [22]. Indole-3-butyric Acid-d4 faces several challenges related to deuterium retention, including solution-phase exchange, ion source reactions, and instrumental artifacts that must be carefully managed to maintain analytical integrity [23] [24].

Hydrogen-deuterium exchange occurs through multiple mechanisms depending on solution conditions, temperature, and the chemical environment [21] [25]. In aqueous solutions, labile deuterium atoms can exchange with protium from water molecules, leading to progressive loss of isotopic labeling over time [26] [27]. The exchange rate depends on pH, with acidic and basic conditions generally accelerating the process compared to neutral pH environments [28] [29]. Temperature also plays a critical role, with elevated temperatures significantly increasing exchange kinetics [30] [24].

Table 3: Deuterium Retention Challenges and Isotopic Exchange Artifacts in IBA-d4 Analysis

| Challenge Type | Deuterium Retention (%) | Exchange Rate (h⁻¹) | Primary Cause | Mitigation Strategy | Impact on Quantification |

|---|---|---|---|---|---|

| Hydrogen-Deuterium Exchange in Solution | 85-95 | 0.05-0.15 | Labile proton exchange | Non-exchangeable position labeling | Moderate bias |

| Ion Source Exchange Reactions | 78-88 | 0.20-0.40 | Energetic collision processes | Optimized source parameters | Significant interference |

| Collision-Induced Dissociation Effects | 82-92 | 0.10-0.25 | Fragmentation pathways | Reduced collision energy | Minor systematic error |

| Temperature-Dependent Exchange | 80-90 | 0.08-0.18 | Thermal activation | Temperature control | Temperature-dependent bias |

| pH-Dependent Exchange Processes | 75-85 | 0.25-0.45 | Acid-base catalysis | pH optimization | pH-dependent variation |

Research has identified several factors that influence deuterium stability in Indole-3-butyric Acid-d4 [5] [26]. The positioning of deuterium atoms on the butyl chain makes them more susceptible to exchange compared to aromatic deuterium substitutions [27] [22]. Studies indicate that deuterium retention ranges from 75% to 95% depending on analytical conditions, with exchange rates varying from 0.02 to 0.45 reciprocal hours [5] [27]. These exchange processes can lead to analytical bias through apparent loss of internal standard signal and corresponding overestimation of analyte concentrations [23] [17].

Ion source conditions significantly impact deuterium retention during electrospray ionization and atmospheric pressure chemical ionization [21] [23]. High source temperatures, elevated voltages, and energetic collision processes can promote hydrogen-deuterium exchange or deuterium loss through fragmentation pathways [25] [24]. Research demonstrates that optimizing ion source parameters including temperature, gas flow rates, and voltage settings can minimize these artifacts while maintaining analytical sensitivity [23] [31].

Collision-induced dissociation during tandem mass spectrometry can also contribute to deuterium loss through fragmentation-induced exchange or elimination reactions [29] [32]. Studies show that reducing collision energies while maintaining adequate fragmentation efficiency helps preserve deuterium labeling in product ions [24] [31]. Alternative fragmentation techniques such as higher-energy collisional dissociation or electron transfer dissociation may offer improved deuterium retention compared to conventional collision-induced dissociation [29] [24].